(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWFTRBKBDIFT-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazolidine-2,4-dione derivatives known for their diverse pharmacological properties, including antidiabetic, antimycobacterial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of (5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is , with a molecular weight of approximately 543.4 g/mol. The structure features a thiazolidine ring, which is crucial for its biological activity.
1. Antimycobacterial Activity
Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives in combating drug-resistant Mycobacterium tuberculosis (Mtb). In vitro evaluations have shown that certain derivatives exhibit significant antimycobacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM. These compounds also demonstrate synergistic effects when combined with first-line antitubercular drugs like isoniazid and rifampicin, indicating their potential as coadjuvants in tuberculosis treatment .
2. Antidiabetic Properties
Thiazolidinediones are well-known for their role as antidiabetic agents. The compound under investigation has been evaluated for its ability to enhance insulin sensitivity and reduce blood glucose levels. In particular, it has shown promising results in preclinical models by modulating glucose metabolism and improving insulin signaling pathways .
3. Anticancer Potential
The anticancer properties of thiazolidine derivatives have been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that (5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione may exert its effects through various mechanisms including cell cycle arrest and modulation of key signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine-2,4-dione derivatives can be significantly influenced by their structural features. A quantitative structure-activity relationship (QSAR) analysis revealed that specific substituents on the benzylidene moiety enhance activity against target proteins such as PTP1B (protein tyrosine phosphatase 1B). For instance, electron-withdrawing groups like bromine and fluorine at specific positions on the phenyl ring were found to improve biological efficacy .
Case Studies
Several case studies have documented the biological evaluations of thiazolidine derivatives:
- Case Study 1 : A derivative similar to (5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione was tested for its ability to inhibit Mtb growth. Results indicated a significant reduction in bacterial viability compared to controls.
- Case Study 2 : In diabetic rat models, administration of the compound led to a marked decrease in fasting blood glucose levels and improved glucose tolerance tests.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₆H₁₀BrFNO₄S
- Molecular Weight : 411.23 g/mol
- Synthesis: Likely synthesized via Knoevenagel condensation between 2-(4-bromo-2-fluorophenoxy)benzaldehyde and thiazolidine-2,4-dione, analogous to methods in and .
- Safety : Requires precautions against heat and ignition sources (P210 hazard code) .
Structural and Functional Group Analysis
Thiazolidinedione derivatives are structurally diverse, with variations in substituents significantly impacting bioactivity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Insights
Halogen Effects: The bromo and fluoro groups in the target compound enhance metabolic stability and receptor binding via hydrophobic interactions, contrasting with chloro in L-173, which improves antifungal activity . Electron-withdrawing substituents (e.g., -NO₂, -F) generally improve docking scores, as seen in SMI-IV-4 (-5.1) vs. SMI-IV-1 (-3.8) .
Hydrogen Bonding: Hydroxyl and amino groups (e.g., SMI-IV-4) enable stronger hydrogen bonding, correlating with higher docking scores compared to halogen-only derivatives .
Solubility and Bioavailability: The target’s phenoxy group may reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., Compound 20) . L-173’s solubility is pH-dependent, suggesting formulation challenges .
Synthetic Yields :
- Compound 20 (59% yield) and the target compound likely share moderate yields due to steric hindrance from bulky substituents .
Q & A
Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?
The compound can be synthesized via cyclocondensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux. Optimization includes adjusting stoichiometric ratios (e.g., 1:1:2 molar ratio of thiosemicarbazide, chloroacetic acid, and sodium acetate) and reaction duration (2–4 hours). Recrystallization from DMF-ethanol improves purity. Monitoring by TLC and IR spectroscopy (C=O stretch at ~1735 cm⁻¹, C=S at ~690 cm⁻¹) ensures reaction completion .
Q. How is the (Z)-isomeric configuration confirmed experimentally?
The (Z)-configuration is validated using:
- NMR spectroscopy : Distinct chemical shifts for vinyl protons (δ 6.8–7.5 ppm) and coupling constants (J = 10–12 Hz for transoid protons).
- IR spectroscopy : Absence of N-H stretches (if fully substituted) and presence of conjugated C=O/C=C stretches.
- X-ray crystallography : Definitive spatial assignment of substituents around the methylidene bond .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antifungal : Broth microdilution assays (CLSI M38/M44) against Candida and Aspergillus strains.
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Antioxidant : DPPH radical scavenging assay (EC₅₀ < 50 μM indicates potency) .
Advanced Research Questions
Q. How can molecular docking guide the design of derivatives with enhanced binding affinity?
Docking studies (e.g., AutoDock Vina) using the compound’s 3D structure and target proteins (e.g., PPARγ, CYP51) identify key interactions:
- Bromo-fluoro substituents : Enhance hydrophobic interactions with receptor pockets (e.g., PPARγ’s ligand-binding domain).
- Methylidene group : Stabilizes π-π stacking with aromatic residues (e.g., Phe282 in PPARγ). Iterative modification of substituents (e.g., replacing bromine with methyl groups) improves docking scores (ΔG < -5.1 kcal/mol indicates strong binding) .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Cyclodextrin complexation : Increases solubility by 10–20× in pH 7.4 buffer (e.g., hydroxypropyl-β-cyclodextrin at 1:2 molar ratio).
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency).
- Salt formation : Hydrochloride salts enhance solubility in gastric pH (1.2–2.0) .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ > 60 minutes in human liver microsomes).
- Plasma protein binding : Equilibrium dialysis reveals >95% binding, requiring dose adjustment.
- Pharmacodynamic modeling : Correlate free drug concentrations with target engagement (e.g., EC₉₀ for antifungal activity) .
Q. What analytical techniques differentiate isomeric byproducts during synthesis?
- HPLC-DAD : Reverse-phase C18 columns (ACN/water gradient) resolve (Z)- and (E)-isomers (retention time difference >2 minutes).
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers if stereocenters exist.
- Mass spectrometry : High-resolution MS (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 463.02) .
Q. How does the bromo-fluoro substitution pattern influence receptor binding compared to other derivatives?
Comparative docking of derivatives (e.g., chloro vs. bromo analogs) shows:
- Bromo substituent : Increases van der Waals interactions in hydrophobic pockets (ΔG improvement by 0.8 kcal/mol).
- Fluorine : Enhances electronegativity and hydrogen bonding (e.g., with Tyr473 in PPARγ). SAR tables reveal EC₅₀ values < 1 μM for bromo-fluoro derivatives vs. >5 μM for non-halogenated analogs .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
